N-(5-bromoquinolin-8-yl)acetamide
Overview
Description
N-(5-bromoquinolin-8-yl)acetamide is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a quinoline ring substituted with a bromine atom at the 5-position and an acetamide group at the 8-position .
Preparation Methods
The synthesis of N-(5-bromoquinolin-8-yl)acetamide involves a multi-step process:
Starting Material: The synthesis begins with 5-bromoquinoline.
Acetoximine Formation: 5-bromoquinoline is reacted with acetic anhydride to produce N-acetoximine.
Amine Reaction: The N-acetoximine is then reacted with an appropriate amine-based compound, such as ethanolamine or butylamine, to form this compound.
Chemical Reactions Analysis
N-(5-bromoquinolin-8-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles such as amines or thiols. The reaction conditions often involve solvents like dimethylformamide (DMF) and catalysts such as palladium.
Scientific Research Applications
N-(5-bromoquinolin-8-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromoquinolin-8-yl)acetamide is not fully understood. compounds containing the quinoline moiety are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The bromine substitution at the 5-position and the acetamide group at the 8-position may influence the compound’s interaction with molecular targets and pathways, potentially affecting its biological activity.
Comparison with Similar Compounds
N-(5-bromoquinolin-8-yl)acetamide can be compared with other quinoline derivatives:
8-aminoquinoline: Known for its use in C-H functionalization reactions.
5,7-dibromo-8-hydroxyquinoline: Exhibits significant biological activity, including anticancer properties.
N-(5-chloroquinolin-8-yl)acetamide: Similar in structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7(15)14-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAQIKQSLOLXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353790 | |
Record name | N-(5-bromo-8-quinolinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99851-80-6 | |
Record name | N-(5-bromo-8-quinolinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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